molecular formula C15H23N3O B509572 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one CAS No. 325168-03-4

1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B509572
CAS No.: 325168-03-4
M. Wt: 261.36g/mol
InChI Key: HIJDBBJAGCPJJN-UHFFFAOYSA-N
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Description

1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C16H24N2O. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in the synthesis of various drugs due to their versatile chemical properties .

Scientific Research Applications

1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential as a DNA-binding agent and its interactions with biological macromolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, including anticancer and antiviral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing mist, gas or vapours .

Future Directions

The future directions for this compound could involve further studies to understand its mechanism of action, potential applications, and safety profile. It could also involve the development of new synthesis methods or the exploration of its physicochemical properties .

Biochemical Analysis

Biochemical Properties

The compound 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one interacts with various enzymes, proteins, and other biomolecules. It is an important organic intermediate often used in the synthesis of other chemical compounds, including pharmaceuticals, agrochemicals, and dyestuffs

Cellular Effects

It is known that similar compounds can have antimicrobial potential and anti-biofilm activity. These properties suggest that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that similar compounds can alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve DNA-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit tyrosine kinases, which are enzymes that play a key role in signal transduction pathways. By inhibiting these enzymes, the compound can affect various cellular processes, including cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific molecular structure, which provides distinct chemical and biological properties. Its ability to inhibit tyrosine kinases sets it apart from other piperazine derivatives, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-[4-(4-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-15(2,3)14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJDBBJAGCPJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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